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Compound of Interest

Compound Name: DB008

Cat. No.: B10855475 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of two key inhibitors of Poly(ADP-ribose) polymerase 16

(PARP16): the novel covalent inhibitor DB008 and the clinically approved PARP inhibitor,

talazoparib. This document outlines their respective potencies, mechanisms of action, and

selectivity, supported by experimental data and detailed protocols.

At a Glance: Quantitative Comparison of Inhibitor
Performance
The following table summarizes the key quantitative data for DB008 and talazoparib

concerning PARP16 inhibition.
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Feature DB008 Talazoparib

IC50 for PARP16
0.27 µM (270 nM)[1], 275

nM[2]
160-289 nM[3]

Mechanism of Action Covalent, irreversible[2][4] Reversible[4]

Selectivity

Highly selective for PARP16 in

covalent binding mode[2][4].

Also inhibits PARP2 with an

IC50 of 139 nM in a reversible

manner[4].

Potently inhibits PARP1 and

PARP2[3][4]. Identified as a

unique non-canonical target of

talazoparib[3][5].

Cellular Activity

Rescues nutrient starvation-

induced loss of soluble

PARP16 at 100 nM[1][4].

Rescues nutrient starvation-

induced loss of soluble

PARP16 in a dose-dependent

manner[4]. Strongly inhibits

mono-ADP ribosylation of

PARP16 in cells at 100 nM[3].

Mechanism of Action and Selectivity
DB008 is a potent and selective PARP16 inhibitor designed with a unique covalent mechanism.

[1][4][6] It contains an acrylamide electrophile that irreversibly binds to a non-conserved

cysteine residue (Cys169) within the NAD+ binding pocket of PARP16.[4][6] This covalent

modification leads to high selectivity for PARP16.[4] While it exhibits excellent proteome-wide

selectivity in its irreversible binding mode, DB008 can reversibly inhibit PARP2.[2][4] The

structure of DB008 also includes an ethynyl group, which serves a dual purpose: it binds to a

unique hydrophobic pocket adjacent to the NAD+ binding site, enhancing selectivity, and it can

be used as a "click handle" for chemical biology applications.[4][6]

Talazoparib, in contrast, is a well-established, potent PARP1/2 inhibitor that also demonstrates

significant activity against PARP16.[3][4] Its inhibition of PARP16 is reversible.[4] Chemical

proteomics have identified PARP16 as a unique non-canonical target of talazoparib,

contributing to its overall mechanism of action, particularly in certain cancer types like small cell

lung cancer.[3][5][7] The dual targeting of PARP1 and PARP16 by talazoparib may offer

synergistic therapeutic effects.[3]
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Experimental Data and Protocols
A key experiment demonstrating the cellular activity of both inhibitors involves rescuing the loss

of soluble PARP16 induced by nutrient starvation. Under conditions of amino acid and serum

starvation, PARP16 can become sequestered in a detergent-insoluble fraction.[4][6] Treatment

with either DB008 or talazoparib can counteract this effect, maintaining PARP16 in a soluble

state.[4][8]

Experimental Protocol: Rescue of Soluble PARP16
Objective: To assess the ability of DB008 and talazoparib to prevent the loss of soluble

PARP16 under nutrient starvation conditions.

Cell Line: HAP1 Wild-Type (WT) cells.

Reagents:

Complete media (IMDM + 10% FBS)

Starvation media (1x Hanks' Balanced Salt Solution - HBSS)

DB008

Talazoparib

RIPA buffer

Protease inhibitors

Procedure:

Culture HAP1 WT cells in complete media.

Incubate cells in either complete media or starvation media.

Treat the cells in starvation media with a dose-response of either DB008 or talazoparib for

16 hours. A 100 nM concentration of DB008 has been shown to be effective.[4][8]

Following incubation, lyse the cells in RIPA buffer containing protease inhibitors.
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Separate the RIPA-soluble fraction (supernatant) from the RIPA-insoluble fraction (pellet) by

centrifugation.

Analyze the levels of PARP16 in both fractions by Western blotting.

Expected Outcome: In untreated starved cells, PARP16 levels will be decreased in the soluble

fraction and increased in the insoluble fraction. In cells treated with DB008 or talazoparib,

PARP16 levels will be maintained in the soluble fraction in a dose-dependent manner.[4][8]

Signaling Pathway and Inhibition
PARP16 is a tail-anchored transmembrane protein located in the endoplasmic reticulum (ER).

[9] It plays a crucial role in the unfolded protein response (UPR), a cellular stress response to

the accumulation of unfolded or misfolded proteins in the ER.[9][10] PARP16 activates two key

UPR sensors, PERK and IRE1α, through ADP-ribosylation.[9] This activation is critical for cell

survival under ER stress. Both DB008 and talazoparib inhibit the catalytic activity of PARP16,

thereby modulating the UPR.
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PARP16 Signaling Pathway and Inhibition
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Caption: Inhibition of PARP16 by DB008 and talazoparib.

Conclusion
Both DB008 and talazoparib are effective inhibitors of PARP16, albeit with different

mechanisms of action and selectivity profiles. DB008 offers the advantage of being a highly

selective, covalent inhibitor, making it a valuable tool for specifically studying the function of

PARP16. Talazoparib's activity against PARP16, in addition to its primary targets PARP1 and

PARP2, presents a polypharmacological profile that may be advantageous in certain

therapeutic contexts. The choice between these inhibitors will depend on the specific research

question or therapeutic goal, with DB008 being ideal for focused PARP16 investigation and

talazoparib offering a broader PARP inhibition spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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